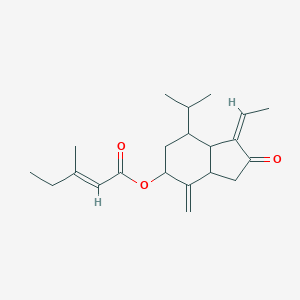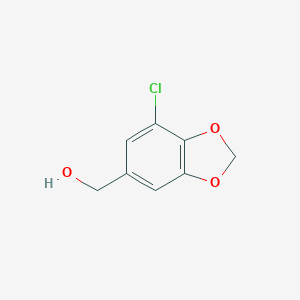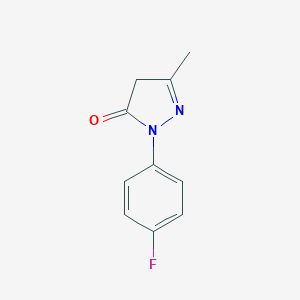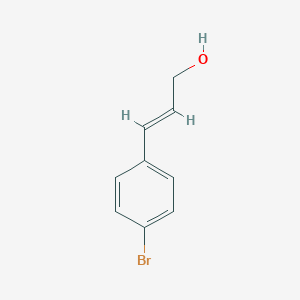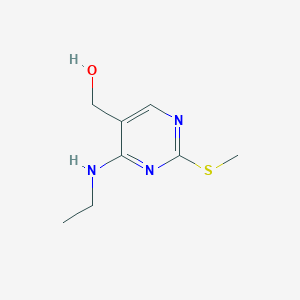
Lipase Substrate chromogenic
Descripción general
Descripción
Lipase substrate (1,2-Di- O -lauryl- rac -glycero-3- (glutaric,acid 6-methylresorufin) ester, DGGR) is a chromogenic substrate for lipases. It is used in colorimetric methods to measure lipase activity. This substrate produces a red-purple compound, methylresorufin, upon digestion by the lipase enzyme .
Synthesis Analysis
Lipase activity assay in organic media . The survey of substrates and products in reactions catalyzed by lipases E.C. 3.1.1.3 . Evaluation of lipase access tunnels and analysis of substance transport in comparison with experimental data .
Molecular Structure Analysis
Thermostable lipases are one of the most favourable enzymes used in food industries, pharmaceutical field, and actively been studied as potential biocatalyst in biodiesel production and other biotechnology application . The investigation shows the distortion of the oxyanion hole in both the substrate-bound and unbound states of LipA and highlights the strengthening of the same in the tetrahedral intermediate complex .
Chemical Reactions Analysis
Lipases in Esterification Reactions: A Review . Lipases are industrial biocatalysts, which are involved in several novel reactions, occurring in aqueous medium as well as non-aqueous medium .
Physical And Chemical Properties Analysis
Lipase enzyme is water-soluble, so it can act only on the surface of fat molecules . Modifications on the enzyme structure are critical in optimizing the stability of enzyme to thermophilic conditions .
Aplicaciones Científicas De Investigación
Biosensores y Bioensayos
El sustrato cromogénico de lipasa se utiliza en la construcción de biosensores y bioensayos . Las lipasas son enzimas responsables de la conversión de triglicéridos y otros sustratos esterificados. Tienen una amplia aplicabilidad en muchos campos, incluida la biotecnología industrial, la producción de agentes de limpieza y la farmacia . El uso de lipasas en química analítica, donde pueden servir como parte de biosensores o bioensayos, es una aplicación de creciente interés .
Medición de la Actividad de Lipasa
Los ésteres de p-nitrofenol con ácidos orgánicos sirven como otro sustrato cromogénico para la determinación de la actividad de la lipasa . Este ensayo se puede utilizar para la medición de la lipasa E.C. 3.1.1.3, pero también es adecuado para la determinación de la lipasa de lipoproteínas E.C. ensayo de actividad 3.1.1.34 .
Detección de la Actividad Lipolítica en Bacterias
El sustrato cromogénico de lipasa se ha utilizado en la detección de la actividad lipolítica en aislados clínicos de Staphylococcus aureus . Estos nuevos cromógenos se pueden utilizar para la detección de la enzima lipasa y tienen aplicación para la caracterización completa de numerosas lipasas S. aureus .
Métodos Colorimétricos
El sustrato cromogénico de lipasa se utiliza en métodos colorimétricos para medir la actividad de la lipasa . Este sustrato produce un compuesto rojo-púrpura, metilresorufina, tras la digestión por la enzima lipasa .
Evaluación de Nuevos Sustratos Cromogénicos
Los ésteres de propionato (Pro), decanoato (Dec) y laurato (Lau) del ácido 5- (4-hidroxi-3,5-dimetoxi-fenilmetilen)-2-tioxo-tiazolina-3-acético se evaluaron como sustratos para lipasa y esterasa
Mecanismo De Acción
Target of Action
The primary target of the Lipase Substrate Chromogenic, also known as Lipase Substrate or 1-O-(2,3-didodecoxypropyl) 5-O-(6-methyl-7-oxophenoxazin-3-yl) pentanedioate, is the enzyme lipase . Lipases are members of the large hydrolase enzyme family specialized in catalyzing the hydrolysis of triacylglycerol (TAG) ester linkages, converting them to free fatty acids (FFAs) and glycerol . They are important biocatalysts in the field of biotechnology .
Mode of Action
The this compound interacts with lipase enzymes by serving as a substrate for these enzymes . The lipase enzyme catalyzes the hydrolysis of the this compound, leading to the release of a chromogenic product . This interaction allows the lipase to catalyze specific ester degradation under ambient circumstances without generating undesirable byproducts .
Biochemical Pathways
The this compound is involved in the biochemical pathway of lipid hydrolysis . Lipases catalyze the hydrolysis of the this compound, leading to the production of free fatty acids and a chromogenic product . This process is part of the larger lipid metabolism pathway, which plays a crucial role in energy production and storage, as well as in the synthesis of bioactive lipids .
Pharmacokinetics
As a substrate for lipase enzymes, it is expected to be metabolized into its constituent parts upon enzymatic action .
Result of Action
The result of the action of the this compound is the production of a chromogenic product upon digestion by the lipase enzyme . This chromogenic product is a red-purple compound known as methylresorufin . The generation of this chromogenic product allows for the colorimetric measurement of lipase activity .
Action Environment
The action of the this compound is influenced by various environmental factors. For instance, the activity of lipase enzymes, and thus the efficacy of the this compound, can be affected by factors such as temperature . Lipases from different sources may have different optimal temperatures for activity . Additionally, the stability of the this compound may be influenced by factors such as pH and the presence of other chemicals in the environment .
Safety and Hazards
Not a dangerous substance according to GHS classification criteria. No known OSHA hazards. May cause eye irritation. May cause gastrointestinal discomfort. May cause irritation to respiratory tract. May cause irritation to skin . Avoid dust formation. Avoid breathing mist, gas or vapours.Avoid contacting with skin and eye. Use personal protective equipment.Wear chemical impermeable gloves. Ensure adequate ventilation.Remove all sources of ignition. Evacuate personnel to safe areas.Keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
The “Lipase Substrate Chromogenic” interacts with lipase, an enzyme that catalyzes the hydrolysis of fats . The substrate is cleaved by the action of lipase, leading to a change in color that can be measured . This property makes it a valuable tool for studying lipase activity in various biological samples .
Cellular Effects
The “this compound” influences cell function by serving as a substrate for lipase . The hydrolysis of this substrate can impact cellular metabolism, particularly lipid metabolism . The product of this reaction can also influence cell signaling pathways and gene expression .
Molecular Mechanism
The “this compound” exerts its effects at the molecular level through its interactions with lipase . Lipase binds to the substrate and catalyzes its hydrolysis, leading to the release of a chromogenic product . This process can be influenced by various factors, including the presence of cofactors and the pH of the environment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the “this compound” can change over time . The substrate may degrade over time, affecting its ability to interact with lipase . Long-term studies have also shown that the substrate can have lasting effects on cellular function, particularly in terms of lipid metabolism .
Dosage Effects in Animal Models
The effects of the “this compound” can vary with different dosages in animal models . Higher doses may lead to increased lipase activity, but they may also result in toxic or adverse effects .
Metabolic Pathways
The “this compound” is involved in the metabolic pathway of lipid hydrolysis . It interacts with lipase, which catalyzes the breakdown of fats into glycerol and fatty acids . This process can influence metabolic flux and the levels of various metabolites .
Transport and Distribution
The “this compound” is transported and distributed within cells and tissues through various mechanisms . It can interact with transporters and binding proteins, which can affect its localization and accumulation . The distribution of the substrate can also be influenced by factors such as pH and temperature .
Subcellular Localization
The “this compound” can be localized to specific compartments or organelles within the cell . Its activity and function can be influenced by targeting signals and post-translational modifications .
Propiedades
IUPAC Name |
1-O-(2,3-didodecoxypropyl) 5-O-(6-methyl-7-oxophenoxazin-3-yl) pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69NO8/c1-4-6-8-10-12-14-16-18-20-22-31-50-34-38(51-32-23-21-19-17-15-13-11-9-7-5-2)35-52-43(48)25-24-26-44(49)53-37-27-28-39-42(33-37)54-45-36(3)41(47)30-29-40(45)46-39/h27-30,33,38H,4-26,31-32,34-35H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOMYGYHAZESGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCC(COC(=O)CCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C(=C3O2)C)OCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583514 | |
| Record name | 2,3-Bis(dodecyloxy)propyl 4-methyl-3-oxo-3H-phenoxazin-7-yl pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
752.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
195833-46-6 | |
| Record name | 2,3-Bis(dodecyloxy)propyl 4-methyl-3-oxo-3H-phenoxazin-7-yl pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



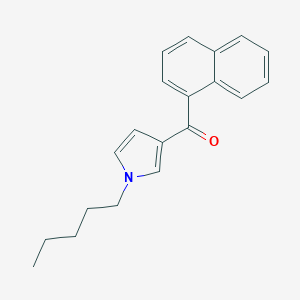
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B180304.png)
